molecular formula C21H27I2N5O2 B12701951 Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide CAS No. 96437-70-6

Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide

Cat. No.: B12701951
CAS No.: 96437-70-6
M. Wt: 635.3 g/mol
InChI Key: CHTBFOURLAEBRI-UHFFFAOYSA-M
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Description

Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazinium core and a pyrido-benzodiazepine moiety. The presence of diiodide ions further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrido-benzodiazepine core, followed by the introduction of the piperazinium group. The final step involves the addition of diiodide ions to form the complete compound. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperazinium or pyrido-benzodiazepine moieties.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it has potential applications in drug discovery and development, particularly for targeting specific molecular pathways. In medicine, it may be explored for its therapeutic properties, including its potential as an anti-cancer or anti-inflammatory agent. Industrial applications include its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide involves its interaction with specific molecular targets and pathways. The piperazinium core and pyrido-benzodiazepine moiety are believed to play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other proteins. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide stands out due to its unique combination of structural features and chemical properties. Similar compounds include other piperazinium derivatives and pyrido-benzodiazepine analogs, each with their own distinct characteristics and applications. The presence of diiodide ions in this compound further distinguishes it from others, potentially enhancing its reactivity and biological activity.

Properties

CAS No.

96437-70-6

Molecular Formula

C21H27I2N5O2

Molecular Weight

635.3 g/mol

IUPAC Name

11-[2-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;diiodide

InChI

InChI=1S/C21H26N5O2.2HI/c1-25(2)11-13-26(3,14-12-25)15-19(27)24-18-9-5-4-7-16(18)21(28)23-17-8-6-10-22-20(17)24;;/h4-10H,11-15H2,1-3H3;2*1H/q+1;;/p-1

InChI Key

CHTBFOURLAEBRI-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC[N+](CC1)(C)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C.[I-].[I-]

Origin of Product

United States

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